4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one
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Overview
Description
4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that contains both oxazole and triazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a 4-methyl-1,3-oxazole derivative with a suitable triazine precursor in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the oxazole ring.
Reduction: Reduction reactions could target the triazine ring, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: Substitution reactions may occur at various positions on the oxazole or triazine rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce a more saturated triazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Biologically, compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases or cancer.
Industry
Industrially, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for compounds like 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one would depend on their specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit a key enzyme in the bacterial cell wall synthesis pathway.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine: Lacks the dihydro component.
4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-thione: Contains a thione group instead of a ketone.
Uniqueness
The presence of both oxazole and triazine rings in 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one makes it unique compared to other similar compounds. This unique structure could confer specific biological activities or chemical reactivity that are not observed in related compounds.
Properties
Molecular Formula |
C7H7N5O2 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-amino-6-(4-methyl-1,3-oxazol-5-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H7N5O2/c1-3-4(14-2-9-3)5-10-6(8)12-7(13)11-5/h2H,1H3,(H3,8,10,11,12,13) |
InChI Key |
YMWIAWHSFCSIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=N1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
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